molecular formula C15H22BNO3 B1363596 N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 832114-07-5

N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B1363596
CAS No.: 832114-07-5
M. Wt: 275.15 g/mol
InChI Key: CHLGBYJEMLCJJJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a useful research compound. Its molecular formula is C15H22BNO3 and its molecular weight is 275.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to participate in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis . The compound’s boron-containing structure allows it to act as a Lewis acid, facilitating interactions with nucleophiles and electrophiles. This interaction is vital for its role in biochemical reactions, where it can influence the activity of enzymes and proteins.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling pathways . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, including enzymes and proteins, through its boron-containing dioxaborolane ring . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These molecular interactions can also lead to changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. This degradation can result in the formation of by-products that may have different biochemical properties. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including prolonged alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and improving cellular function . At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings highlight the importance of careful dosage optimization in experimental settings to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic interactions can affect the overall metabolic balance within cells, impacting processes such as energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity . The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This distribution is essential for its interactions with target biomolecules and its overall biochemical effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function . The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it can be targeted to the nucleus by nuclear localization signals, where it can interact with transcription factors and other nuclear proteins. Similarly, it can be directed to the mitochondria by mitochondrial targeting sequences, influencing mitochondrial function and metabolism.

Properties

IUPAC Name

N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-9-7-8-11(10-12)13(18)17(5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLGBYJEMLCJJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374434
Record name N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832114-07-5
Record name N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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